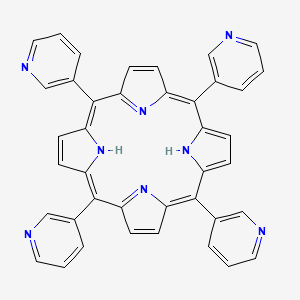

Tetra(3-pyridyl)porphyrin

説明

Tetra(3-pyridyl)porphyrin is a chemical compound with the molecular formula C40H26N8 . It has a molecular weight of 618.6880 . The IUPAC Standard InChIKey for this compound is GZKPUYJFADMBGO-KHQKEXQOSA-N .

Synthesis Analysis

The synthesis of Tetra(3-pyridyl)porphyrin involves hydrothermal reactions with cobalt ions, which results in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays . Another study mentions the use of palladium-catalyzed cross-coupling reactions as standard techniques for constructing carbon–carbon bonds in porphyrin synthesis .Molecular Structure Analysis

The molecular structure of Tetra(3-pyridyl)porphyrin is characterized by the presence of four pyrrole units and four bridging carbon atoms in a planar conformation . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

Tetra(3-pyridyl)porphyrin has been used to create new hybrid coordination polymers through hydrothermal reactions with cobalt ions . These reactions result in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays .Physical And Chemical Properties Analysis

Tetra(3-pyridyl)porphyrin has a molecular weight of 618.7 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . It also has a topological polar surface area of 109 Ų . The physical properties of porphyrin-based MOFs, including Tetra(3-pyridyl)porphyrin, have been studied, highlighting the evolution of various optical and electronic features as a function of their modular framework structures and compositional variations .科学的研究の応用

Electrocatalysis in Aqueous Solutions

- Fe(III)-meso-tetra(pyridyl)porphyrins, including Tetra(3-pyridyl)porphyrin, have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Their structure allows for selective and efficient 4-electron reductions, influenced by the positioning of pyridinium groups relative to the iron center (Matson et al., 2012).

Crystal Engineering and Supramolecular Reactivity

- Tetra(3-pyridyl)porphyrin exhibits significant versatility in crystal engineering, demonstrating a range of coordination and hydrogen bonding functionalities. Its interactions with various metal ions lead to the formation of unique coordination polymers and three-dimensional architectures, highlighting its potential in materials science (Lipstman & Goldberg, 2010).

Photoelectrochemical Behavior

- The photoelectrochemical properties of Tetra(3-pyridyl)porphyrin, particularly when coordinated with ruthenium clusters, demonstrate unique behaviors in the presence of nanocrystalline TiO2 films. This property is of interest in the field of solar energy conversion and catalysis (Formiga et al., 2008).

Oxygen Reduction Analysis

- Tetra(3-pyridyl)porphyrin-related compounds have been utilized in the electroanalysis of oxygen reduction. These compounds can facilitate the selective reduction of oxygen to either hydrogen peroxide or water, depending on the surface coverage of the porphyrin, thereby offering potential applications in environmental monitoring and energy production (Bettelheim et al., 1980).

Encapsulation and Interaction with DNA

- The ability of Tetra(3-pyridyl)porphyrin to encapsulate small molecules and interact with DNA structures has been demonstrated. This property is crucial for understanding its potential applications in drug delivery systems and as a DNA-reactive agent (Carvlin et al., 1982; Nakazawa et al., 2006).

Nanosphere Formation

- Tetra(3-pyridyl)porphyrin can form monodisperse nanospheres through coordination polymerization, presenting potential applications in areas like catalysis and solar energy conversion systems (Wang et al., 2008).

Molecular Binding and Photocytotoxicity

- This compound's interactions and docking with G-quadruplex DNA, along with its photocytotoxic effects, have been studied, providing insights into its potential use in photodynamic therapy and as a cancer treatment agent (Zhao et al., 2016).

Charge Transport Pathways

- Studies on charge transport through Tetra(3-pyridyl)porphyrin using scanning tunneling microscopy break junctions reveal insights into molecular electronics and the molecular discrimination abilities of this compound (Li & Borguet, 2012).

Interaction with Serum Albumin

- The interactions of Tetra(3-pyridyl)porphyrin with blood serum albumin have been explored, highlighting its potential in biomedical applications, particularly in drug delivery systems and as a diagnostic tool (Lebedeva et al., 2018).

Synthesis and Oligomer Properties

- Synthesis and characterization of osmium(II) porphyrin oligomers linked by 3-pyridylporphyrins have been studied, which is significant for the development of new materials and molecular structures (Kariya et al., 1998).

将来の方向性

特性

IUPAC Name |

5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPUYJFADMBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra(3-pyridyl)porphyrin | |

CAS RN |

40882-83-5 | |

| Record name | Tetra(3-pyridyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

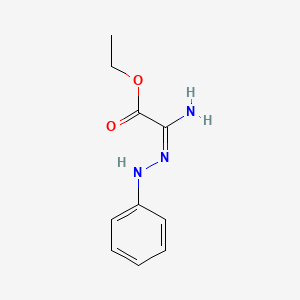

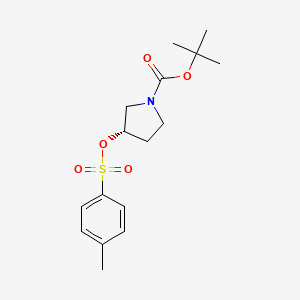

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)